molecular formula C13H18O3 B2539775 2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid CAS No. 926189-79-9

2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid

Cat. No.: B2539775
CAS No.: 926189-79-9
M. Wt: 222.284
InChI Key: RWSRIUVQFIXDLK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Isomeric Considerations

The compound 2-[2-methyl-5-(propan-2-yl)phenoxy]propanoic acid is systematically named according to IUPAC guidelines. Its structure consists of a phenyl ring substituted with a methyl group at position 2 and an isopropyl group at position 5, linked via an ether oxygen to the second carbon of a propanoic acid backbone. The IUPAC name prioritizes the lowest locants for substituents, resulting in the numerical order 2-methyl-5-(propan-2-yl) for the aromatic ring.

Isomeric Considerations :

  • Positional Isomerism : Variants include compounds where substituents occupy different positions on the phenyl ring (e.g., 3-methyl-4-isopropyl or 4-methyl-2-isopropyl). For example, 2-(2-isopropyl-5-methylphenoxy)propanoic acid (CID 3867163) represents a positional isomer with reversed substituent locations.
  • Stereoisomerism : The propanoic acid moiety introduces a chiral center at the second carbon of the chain. However, the compound’s synthetic routes (e.g., alkylation of phenol derivatives) often yield racemic mixtures unless enantioselective methods are employed.

Table 1: Key Nomenclature and Isomeric Features

Feature Description
IUPAC Name This compound
Molecular Formula C₁₃H₁₈O₃
Positional Isomers 2-(5-Isopropyl-2-methylphenoxy)propanoic acid, 3-methyl-4-isopropyl variants
Stereoisomeric Potential Chiral center at C2 of propanoic acid; racemic mixtures common

Molecular Geometry and Stereochemical Analysis

The molecular geometry is defined by bond lengths, angles, and torsional parameters. Key features include:

  • Phenyl Ring Substituents : The methyl and isopropyl groups introduce steric bulk, distorting the ring’s planarity. The isopropyl group adopts a staggered conformation to minimize van der Waals repulsions.
  • Ether Linkage : The C–O–C bond angle (~120°) and C–O bond length (~1.40 Å) align with typical aryl ether geometries.
  • Propanoic Acid Group : The carboxylic acid moiety exhibits a planar configuration with C=O bond lengths of ~1.21 Å and O–H bonds of ~0.97 Å. The chiral center at C2 results in two enantiomers (R and S), though crystallographic studies often report racemic forms.

Stereochemical Analysis :

  • Chirality : The asymmetric carbon at C2 of the propanoic acid chain generates enantiomeric pairs. Computational models (e.g., density functional theory) predict energy differences <1 kcal/mol between conformers, favoring synclinal arrangements.
  • Torsional Angles : The dihedral angle between the phenyl ring and the propanoic acid group (τ₂: Car–O–C*–COOH) ranges from 60° to 90°, influenced by substituent steric effects.

Comparative Structural Analysis with Related Phenoxypropionic Acid Derivatives

Key Comparisons :

  • 2-Phenoxypropionic Acid (CAS 943-45-3) :
    • Simpler structure lacking methyl/isopropyl substituents.
    • Lower melting point (98–102°C vs. ~120°C for target compound) due to reduced van der Waals interactions.
  • 2-(5-Chloro-2-methylphenoxy)propanoic Acid (CID 53423225) :
    • Chlorine substituent increases polarity but reduces thermal stability compared to isopropyl groups.
  • 2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic Acid (CID 20992514) :
    • Structural isomer with meta-substituted isopropyl group; exhibits distinct crystal packing due to altered steric demands.

Table 3: Structural and Physical Property Comparison

Compound Substituents Melting Point (°C) LogP Hydrogen Bond Motif
Target Compound 2-methyl, 5-isopropyl ~120 3.62 Dimer
2-Phenoxypropionic Acid None 98–102 1.14 Catemer
2-(5-Chloro-2-methylphenoxy)propanoic Acid 2-methyl, 5-chloro 105–110 2.50 Dimer

Structural Trends :

  • Bulkier substituents enhance thermal stability and lipophilicity (higher LogP).
  • Ortho-substituted derivatives (e.g., target compound) exhibit greater steric hindrance, favoring dimeric crystal forms over catemeric chains.

Properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(2)11-6-5-9(3)12(7-11)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSRIUVQFIXDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926189-79-9
Record name 2-[2-methyl-5-(propan-2-yl)phenoxy]propanoic acid
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Preparation Methods

2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid can be synthesized through the esterification of phenol and 2-methylpropanoic acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid or formic acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Herbicidal Phenoxypropanoic Acids

Phenoxypropanoic acids are a class of herbicides with shared structural motifs. Key analogues include:

Compound Name IUPAC Name / Substituents Molecular Weight (g/mol) CAS RN Primary Use Key Differences from Target Compound
Haloxyfop (±)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid 361.7 69806-34-4 Herbicide (grasses) Pyridinyl substituent; Cl and CF₃ groups enhance activity
Fluazifop (±)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid 327.3 69806-50-4 Herbicide (broadleaf weeds) Pyridinyl substituent; lacks Cl group
Mecoprop 2-(4-chloro-2-methylphenoxy)propanoic acid 214.7 7085-19-0 Herbicide (dicot weeds) Chloro and methyl substituents; simpler phenoxy ring
Target Compound 2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid ~236.3 (estimated) 97283-84-6 Research/Agrochemical intermediate Isopropyl and methyl substituents; no halogen/pyridinyl groups

Key Observations :

  • Substituent Impact : Halogen (Cl) and trifluoromethyl (CF₃) groups in haloxyfop enhance herbicidal potency but increase environmental persistence . The target compound’s isopropyl group may reduce reactivity compared to pyridinyl-containing analogues.
  • Molecular Weight: The target compound’s lower molecular weight (~236.3 vs.

Physicochemical Properties

  • Stability: The target compound’s phenoxy group is susceptible to oxidation, similar to haloxyfop, necessitating storage away from strong oxidizers .
  • Acidity: Propanoic acid derivatives typically exhibit pKa values between 3–5, making them more acidic than ester counterparts (e.g., ethyl esters with pKa ~8–10) .

Biological Activity

2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid, commonly referred to as a derivative of phenoxyacetic acids, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H22O3
Molecular Weight: 250.34 g/mol
Solubility: Soluble in organic solvents; insoluble in water.

The compound features a phenoxy moiety substituted with a branched alkyl group, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its anti-inflammatory and antimicrobial properties. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Inflammatory Pathways : The compound has been shown to inhibit the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in various biological systems.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Overview

Activity Type Description
Anti-inflammatoryInhibits cytokine production; alleviates symptoms such as pain and fever.
AntimicrobialExhibits potential against various bacterial strains.
Enzyme InteractionUsed in biochemical assays for studying enzyme interactions and modifications.

Case Study 1: Anti-inflammatory Effects

A study investigated the compound's effect on inflammatory markers in vitro. Results showed a significant reduction in TNF-alpha and IL-6 levels when cells were treated with varying concentrations of this compound. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed effectively when administered via appropriate routes but shows limited solubility in aqueous environments. This characteristic may influence its bioavailability and therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound Activity Unique Features
2-Methyl-5-(propan-2-yl)phenolAntimicrobialLacks anti-inflammatory properties
Phenylacetic acidLimited anti-inflammatory effectsSimpler structure; less potent
2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo]Potentially broader spectrumMore complex interactions with multiple targets

Future Directions

Ongoing research is focused on elucidating the detailed molecular mechanisms underlying the biological activities of this compound. Potential areas for future exploration include:

  • Clinical Trials : Assessing safety and efficacy in human subjects.
  • Formulation Development : Creating delivery systems that enhance solubility and bioavailability.
  • Combination Therapies : Investigating synergistic effects with other therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of 2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the aromatic ring and propanoic acid backbone. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₈O₃, exact mass 222.1256 g/mol). High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) assesses purity, referencing retention times against known standards . For isomer differentiation, compare experimental infrared (IR) spectra with computational simulations to resolve ambiguities in carbonyl (C=O) and ether (C-O-C) stretching frequencies .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and Tyvek® suits to prevent dermal absorption, as structural analogs (e.g., chlorinated phenoxypropanoic acids) exhibit skin permeation risks . Implement local exhaust ventilation to minimize inhalation of aerosols during synthesis. Emergency eyewash stations and showers are mandatory due to potential ocular irritation from acidic byproducts . Routine air monitoring is advised, as occupational exposure limits (OELs) for this compound are unestablished, but related substances may require controls below 1 mg/m³ .

Q. How can researchers validate the absence of synthetic byproducts or impurities?

  • Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) to detect trace impurities (e.g., unreacted 2-isopropyl-5-methylphenol or esterified intermediates). Compare retention times and fragmentation patterns with reference standards listed in pharmaceutical impurity databases (e.g., EP monographs for propanoic acid derivatives) . Quantify impurities using calibrated UV-Vis absorption at 220–280 nm, ensuring levels comply with ICH Q3A/B guidelines (<0.10% for unidentified impurities) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing undesired byproducts like dimerized ethers or decarboxylated products?

  • Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE):

  • Catalyst Screening : Test palladium(II) acetate or copper(I) iodide for coupling efficiency in Ullmann-type ether synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic aromatic substitution but may increase esterification; mitigate via pH control (pH 6–7) .
  • Temperature Gradients : Lower temperatures (40–60°C) reduce decarboxylation, while microwave-assisted synthesis shortens reaction times, minimizing side reactions .

Q. How should researchers resolve discrepancies in NMR spectral data caused by rotational isomerism in the propanoic acid moiety?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to coalesce split peaks from rotamers. For C13H18O3, analyze the propanoic acid α-proton (δ ~3.8–4.2 ppm) and carbonyl carbon (δ ~170–175 ppm) under 298–333 K conditions. Compare with density functional theory (DFT)-calculated chemical shifts to assign configurations . Use deuterated solvents (DMSO-d₆) to stabilize hydrogen-bonded conformers and simplify splitting patterns .

Q. What strategies are recommended for assessing the compound’s potential ecological toxicity given limited data?

  • Methodological Answer : Conduct tiered ecotoxicity testing:

  • Acute Toxicity : Daphnia magna 48-hr LC₅₀ assays (OECD 202) at 0.1–10 mg/L, monitoring immobilization .
  • Biodegradation : Modified Sturm test (OECD 301B) to measure CO₂ evolution over 28 days; expect slow degradation due to aromatic stability .
  • QSAR Modeling : Predict bioaccumulation (log Kow ~3.5) and persistence using EPI Suite™, prioritizing metabolites (e.g., hydroxylated derivatives) for LC-MS/MS analysis .

Q. How can in vitro pharmacological activity be evaluated for this compound’s interaction with inflammatory targets?

  • Methodological Answer : Screen against cyclooxygenase (COX-1/COX-2) isoforms via fluorometric assays (Cayman Chemical #760151). Pre-incubate with arachidonic acid (10 µM) and measure prostaglandin E₂ (PGE₂) inhibition. Compare IC₅₀ values with ibuprofen (1–10 µM range). For receptor selectivity, perform radioligand binding assays (e.g., TNF-α inhibition in THP-1 macrophages) .

Contradictions and Data Gaps

Q. How should conflicting hazard classifications (e.g., “not classified” vs. potential carcinogenicity) be addressed in risk assessments?

  • Methodological Answer : Re-evaluate toxicity using in silico tools (e.g., Toxtree v3.6) to flag structural alerts (phenolic ethers, α,β-unsaturated acids). Conduct Ames tests (OECD 471) to assess mutagenicity. If analogs (e.g., chlorinated derivatives) show carcinogenic potential (Category 2), apply ALARA (As Low As Reasonably Achievable) principles until compound-specific data exists .

Methodological Framework Table

Research Aspect Recommended Techniques Key References
Structural ElucidationVT-NMR, DFT calculations, HRMS
Synthetic OptimizationDoE, microwave-assisted synthesis
Ecotoxicity AssessmentDaphnia assays, QSAR modeling
Pharmacological ScreeningCOX inhibition assays, TNF-α binding studies

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